molecular formula C19H20N4O B2678336 1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924819-37-4

1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2678336
CAS RN: 924819-37-4
M. Wt: 320.396
InChI Key: RWVLQXRGEYYGOK-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also appears to have phenyl groups (rings of carbon atoms), and carboxamide functionality (a group containing a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in a crystal form of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, if the compound contains a carboxamide group, it might undergo reactions typical of carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Pharmacological Properties

1-(2,4-Dimethylphenyl)-N,5-Dimethyl-N-Phenyl-1H-1,2,3-Triazole-4-Carboxamide and related triazole derivatives exhibit valuable pharmacological properties. Specifically, they demonstrate anti-convulsive activity and are useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Synthesis and Chemical Reactions

  • The compound and its structural analogues can be synthesized through various chemical reactions. For example, certain 1-phenyl-1,2,3-triazoles with substituents at the 4-position have been converted into corresponding 5-lithio compounds, which undergo fragmentation and loss of nitrogen. These reactions lead to the formation of N-phenylalkynamide salts, which have potential applications in chemical synthesis (Ghose & Gilchrist, 1991).

Molecular Rearrangements

  • The compound undergoes molecular rearrangements under certain conditions. For instance, the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert when heated in specific solvents. These rearrangements depend on the electronic properties of the substituents and have implications for the synthesis of other chemical entities (L'abbé et al., 1990).

Applications in Antitumor Agents

  • Triazole derivatives like 1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide have been explored for their potential in antitumor activity. Compounds with similar structures have shown promise as antitumor agents, indicating the potential of triazole derivatives in cancer treatment (Iradyan et al., 2001).

Fluorescent Molecular Probes

  • Derivatives of triazoles have been used in the development of fluorescent molecular probes. These probes are beneficial in studying biological events and processes due to their sensitivity and specific fluorescence characteristics (Diwu et al., 1997).

Equilibrium Studies in Complex Formation

  • The compound has been studied for its role in freezing the equilibrium of certain tautomers in complex formation, which is important in understanding the stability and reactivity of various chemical structures (Toda et al., 1988).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for use .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-10-11-17(14(2)12-13)23-15(3)18(20-21-23)19(24)22(4)16-8-6-5-7-9-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVLQXRGEYYGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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